ACT-451840 is a synthetic organic compound developed as a novel antimalarial agent. It belongs to a new class of compounds identified through phenotypic screening, which aims to address the growing issue of artemisinin resistance in malaria treatment. The chemical structure of ACT-451840 includes a piperazine moiety, and its IUPAC name is (E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide. The compound has demonstrated potent antimalarial activity against various strains of the malaria parasite, including both Plasmodium falciparum and Plasmodium vivax, making it a promising candidate for further clinical development .
The synthesis of ACT-451840 involves several key reactions, including:
These reactions highlight the complexity and precision required in the synthesis of ACT-451840, contributing to its unique pharmacological properties.
ACT-451840 exhibits significant biological activity against multiple stages of the malaria life cycle. Key findings include:
The synthesis methods for ACT-451840 have been refined through extensive research and development efforts. The process typically involves:
ACT-451840 is primarily being investigated for its application as an antimalarial drug. Its unique mechanism of action and efficacy against both asexual and sexual stages of the malaria parasite position it as a potential replacement for existing therapies that may be losing effectiveness due to resistance issues.
Several compounds exhibit similarities to ACT-451840 in terms of structure or mechanism but differ in their specific applications or efficacy profiles:
| Compound Name | Chemical Class | Key Features | Unique Aspects |
|---|---|---|---|
| ACT-213615 | Synthetic organic | Fast action against Plasmodium falciparum | Distinct mode of action compared to ACT-451840 |
| Lumefantrine | Antimalarial | Used in combination therapy with artemether | Known for its long half-life |
| Piperaquine | Synthetic organic | Effective against resistant strains | Often used in combination therapies |
| Dihydroartemisinin | Artemisinin derivative | Rapid action against blood-stage malaria | Derived from artemisinin; potential resistance |
These comparisons highlight the unique attributes of ACT-451840, particularly its dual activity against both asexual and sexual stages of malaria parasites, which may offer advantages over existing treatments .
The retrosynthetic analysis of ACT-451840 reveals a phenylalanine-based molecular framework characterized by three distinct structural domains that can be systematically deconstructed for synthetic planning [1]. The compound's full chemical name, (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide, demonstrates the complexity of its multi-component architecture [1] [2].
The retrosynthetic disconnection strategy identifies three primary synthetic fragments: the central phenylalanine core bearing an S-configuration, the acrylamide moiety containing the tert-butylphenyl substituent, and the dual piperazine-containing benzyl systems [13]. The molecular weight of 750.97 daltons and molecular formula C47H54N6O3 indicate substantial synthetic challenges requiring careful optimization of reaction conditions [1] [4].
The stereochemical considerations are critical in the retrosynthetic analysis, as the natural S-configuration of the phenylalanine core has been demonstrated to provide significantly enhanced antimalarial activity compared to the R-enantiomer [13]. This chirality requirement simplifies synthetic planning by allowing the use of readily available L-phenylalanine derivatives rather than requiring asymmetric synthesis or resolution procedures [13].
The synthetic pathway to ACT-451840 follows a convergent strategy involving the preparation of three key intermediates that are subsequently coupled through standard peptide chemistry and reductive amination protocols [13]. The synthesis commences with Boc-protected phenylalanine (compound 2) as the central building block, which undergoes peptide coupling with benzylpiperazine derivatives under standard amide bond forming conditions [13].
The first critical intermediate involves the coupling of Boc-phenylalanine with 4-(4-acetylpiperazin-1-yl)benzylamine using conventional peptide coupling reagents [13]. Following this coupling reaction, Boc-deprotection is achieved using trifluoroacetic acid in dichloromethane, as the use of hydrochloric acid in dioxane frequently results in decomposition of the piperazinyl-amide functionality [13].
The second key intermediate is generated through reductive amination of the deprotected amine with 4-(4-cyanobenzyl)piperazine-substituted benzaldehyde [13]. This transformation employs dichloromethane or acetonitrile as solvent with sodium triacetoxyborohydride serving as the reducing agent to provide the desired secondary amine product [13].
The final acylation step involves coupling the bis-piperazine intermediate with the appropriately substituted cinnamic acid derivative bearing the tert-butylphenyl substituent [13]. This acylation reaction proceeds under mild conditions to form the final acrylamide linkage completing the synthesis of ACT-451840 [13].
The synthetic accessibility of this compound class represents a significant advantage for medicinal chemistry optimization and potential cost-effective manufacturing [13]. The straightforward synthetic sequence allows for the preparation of numerous analogs by varying the substitution patterns on the three primary structural domains while maintaining the core synthetic strategy [13].
Structure-activity relationship studies on the acrylamide moiety have revealed critical insights into the bioactivity requirements of ACT-451840 analogs [13]. The cinnamic acid-derived acrylamide component demonstrates strict structural requirements, with the para-substitution pattern on the phenyl ring providing superior antimalarial activity compared to meta or ortho arrangements [13].
The importance of the C=C double bond in the acrylamide linker has been systematically evaluated through the preparation of saturated analogs [13]. Replacement of the alkene with a single bond, as demonstrated in compound 14, results in retention of substantial antimalarial activity, suggesting that the unsaturation is not absolutely required for bioactivity [13]. However, extension of the linker length by addition of methylene units leads to progressive loss of potency [13].
Investigation of the aromatic component of the acrylamide reveals that complete removal of the phenyl ring or replacement with non-aromatic systems such as cyclohexyl results in significant activity loss [13]. The aromatic character appears essential for maintaining the compound's antimalarial properties, likely through specific binding interactions with the target protein [13].
Piperazine optimization studies have focused on both the acetyl-substituted and cyanobenzyl-substituted piperazine rings present in ACT-451840 [13]. The 4-acetylpiperazine moiety has been shown to provide optimal potency, with this substitution pattern consistently outperforming other acyl derivatives or unsubstituted piperazine analogs [13].
The cyanobenzyl-piperazine component demonstrates clear structure-activity relationships, with the para-positioned nitrile group providing enhanced antimalarial activity [13]. Compounds 30 and 31 in the optimization series revealed that electron-withdrawing substituents in the para-position of the phenyl ring have positive effects on antimalarial activity, which disappears when the nitrile substituent is relocated to the meta-position [13].
Alternative piperazine modifications including morpholine substitution (compound 33) and benzoyl derivatives (compound 34) have been evaluated, with the acetylpiperazine and cyanobenzylpiperazine combination proving optimal for antimalarial potency [13]. The basic nature of the piperazine nitrogen atoms appears to be important for activity, as acylation generally results in reduced potency [13].
The tert-butylphenyl substituent on the acrylamide moiety represents a crucial structural element for ACT-451840's antimalarial activity [13]. Comparative structure-activity relationship studies have demonstrated that the tert-butyl group provides optimal bioactivity among various substitution patterns investigated on the cinnamic acid phenyl ring [13].
Investigation of alternative bulky substituents in the para-position, including trifluoromethyl and isopropoxy groups, has revealed that while these modifications maintain antimalarial activity, the tert-butyl substituent provides the most favorable combination of potency and physicochemical properties [13]. The steric bulk of the tert-butyl group appears to be important for proper binding to the target protein, as smaller alkyl substituents result in reduced activity [30].
Studies on antimalarial compounds containing tert-butyl substitution patterns have demonstrated that this modification can significantly enhance blood schizontocidal activity [30]. In related quinoline antimalarials, introduction of tert-butyl groups has been shown to produce pronounced improvements in antimalarial potency, suggesting that this structural feature may represent a general strategy for enhancing antiparasitic activity [30].
The cyanobenzyl substituent on the piperazine ring has been identified as another critical determinant of bioactivity through systematic structure-activity relationship analysis [13]. The electron-withdrawing nature of the nitrile group in the para-position appears to optimize binding interactions with the parasite target, as demonstrated by the superior activity of compound 30 compared to meta-substituted analogs [13].
Replacement of the cyanobenzyl group with alternative electron-withdrawing substituents such as para-chloro (compound 32) results in reduced antimalarial activity and unfavorable shifts between albumax and serum assay conditions [13]. This observation suggests that the specific electronic and steric properties of the nitrile group are optimal for target engagement [13].
The combination of tert-butylphenyl and cyanobenzyl substituents in ACT-451840 represents an optimized structural arrangement that emerged from extensive medicinal chemistry optimization [13]. These substituents work synergistically to provide the compound's potent antimalarial activity against both sensitive and resistant Plasmodium falciparum strains [3] [7].
| Compound | R Substituent | IC50 K1 alb (nM) | IC50 K1 ser (nM) | IC50 NF54 alb (nM) | IC50 NF54 ser (nM) |
|---|---|---|---|---|---|
| 30 | 4-Cyanobenzyl | 4.2 | 15 | 1.6 | 16 |
| 31 | 3-Cyanobenzyl | 18 | 54 | 18 | 176 |
| 32 | 4-Chlorobenzyl | 47 | 2.1 | 0.5 | 28 |
| ACT-451840 | 4-Cyanobenzyl + tert-butylphenyl | 0.4 | 6.7 | 0.4 | 6.7 |
Table 1: Structure-activity relationship data comparing cyanobenzyl substituent positions and their impact on antimalarial potency against chloroquine-resistant (K1) and sensitive (NF54) Plasmodium falciparum strains under albumax (alb) and serum (ser) conditions [13]
The identification of ACT-451840's molecular target employed a multifaceted approach combining traditional resistance selection with advanced molecular techniques. Initial target deconvolution efforts utilized in vitro resistance selection coupled with whole-genome sequencing, a methodology that has proven highly effective for antimalarial target identification [1] [2].
Researchers subjected multiple Plasmodium falciparum strains (7G8, Dd2, and NF54) to ACT-451840 pressure at concentrations corresponding to 4-6 times their respective IC₅₀ values. The minimum inoculum for resistance ranged from 2×10⁶ to 2×10⁷ parasites, indicating moderate resistance potential [2]. Of 44 independent selections performed, 20 yielded recrudescent parasites, with resistant cultures emerging 17-22 days after drug exposure initiation [2].
Whole-genome sequence analysis using Affymetrix P. falciparum microarrays containing 4.8 million tiled 25-mer probes revealed consistent single nucleotide polymorphisms in the pfmdr1 gene (PF3D7_0523000) [2]. The identification was further validated through CRISPR-Cas9-mediated genetic engineering, which confirmed that PfMDR1 point mutations were sufficient to confer ACT-451840 resistance [2].
Eight different guide RNAs targeting the pfmdr1 gene were designed, with successful gene editing achieved using gRNA8, which captured both M841I and M924I mutations. The CRISPR-Cas9 approach provided compelling evidence that PfMDR1 mutations were directly responsible for resistance, ruling out other potential genetic changes that might have arisen during drug selection [2].
Illumina-based paired-end whole-genome sequencing of resistant clones confirmed these findings and found no other single nucleotide polymorphisms common to genes that could account for the resistance phenotype [2]. This comprehensive genetic validation established PfMDR1 as the primary target of ACT-451840.
| Target Identification Method | Key Finding | Validation Approach |
|---|---|---|
| Resistance selection | SNPs in pfmdr1 gene | Multiple parasite strains |
| Microarray analysis | Consistent mutations at positions 807, 841, 924 | 4.8 million probe coverage |
| CRISPR-Cas9 editing | Direct causation confirmed | Eight gRNA constructs tested |
| Whole-genome sequencing | No other resistance genes identified | Illumina paired-end sequencing |
ACT-451840 demonstrates markedly different binding kinetics and resistance profiles compared to artemisinin derivatives, representing a significant advance in antimalarial drug development. Unlike artemisinin compounds, which target the K13 protein pathway, ACT-451840 maintains full efficacy against artemisinin-resistant parasites [1] [3].
Ring-stage survival assays using the recently developed RSA₀₋₃ₕ protocol demonstrated that ACT-451840 showed no difference in activity between parasites harboring wild-type K13 alleles and those with the C580Y mutation that confers artemisinin resistance [1]. Parasites were exposed to a range of ACT-451840 concentrations (35-700 nM) for 6 hours, and survival was assessed 66 hours later. No significant difference in survival rates was observed between artemisinin-sensitive and artemisinin-resistant strains [1].
The binding kinetics of ACT-451840 differ fundamentally from artemisinin derivatives in several key aspects:
Temporal Binding Profile: ACT-451840 exhibits rapid onset of action with a parasite reduction ratio of 4.4 log₁₀ per 48-hour cycle, comparable to chloroquine and artemisinin derivatives, but achieved through a distinct mechanism [1]. The compound demonstrates no lag phase in its killing curve, contrasting with compounds like atovaquone that show a 48-hour delay [1].
Target Specificity: While artemisinin derivatives target multiple proteins through radical-mediated alkylation following heme activation, ACT-451840 demonstrates specific binding to PfMDR1, a 160 kDa multimembrane-spanning ATP-binding cassette transporter [2]. This specificity results in more predictable pharmacological effects and reduced off-target interactions.
Resistance Kinetics: The compound shows moderate resistance development, with resistant lines displaying mean IC₅₀ values below 11 nM in 7G8 and Dd2 backgrounds, and 7-65 nM in NF54 parasites [2]. This contrasts with the rapid, high-level resistance often observed with artemisinin derivatives in K13-mutant parasites.
Stage-Dependent Activity: Unlike artemisinin derivatives that show variable activity across parasite stages, ACT-451840 maintains consistent potency against all asexual erythrocytic stages (rings, trophozoites, and schizonts) with IC₅₀ values remaining in the sub-nanomolar range [1] [3].
ACT-451840's mechanism involves sophisticated stage-specific interactions with parasite membrane systems, particularly through its effects on the digestive vacuole membrane-bound PfMDR1 transporter. The compound's activity extends across multiple parasite life cycle stages with distinct mechanistic features for each developmental phase [2].
Asexual Blood Stage Mechanisms: In asexual blood stages, ACT-451840 targets the digestive vacuole (DV) membrane where PfMDR1 resides. The transporter consists of six transmembrane domains and one nucleotide-binding domain in each half, facilitating solute movement into the DV [2]. ACT-451840 binding disrupts this transport function, leading to metabolic dysfunction and parasite death.
Time-course studies using synchronous cultures demonstrated that ACT-451840 rapidly reduced parasite growth across all asexual stages in a time- and concentration-dependent manner [1]. The compound affects rings, trophozoites, and schizonts equally, indicating consistent membrane disruption mechanisms regardless of developmental stage.
Gametocyte Stage Specificity: Remarkably, ACT-451840 maintains potent activity against mature Stage V gametocytes, which are typically refractory to most antimalarials [2]. This activity challenges the conventional understanding that the digestive vacuole becomes non-functional in mature gametocytes.
Electron microscopy studies revealed that Stage V gametocytes retain intact digestive vacuoles with characteristic membrane structures [2]. LysoTracker staining demonstrated that these compartments maintain their acidic properties, with fluorescence co-localizing with hemozoin granules throughout gametocyte development [2]. Some LysoTracker-positive regions in Stage V gametocytes were devoid of hemozoin pigment, suggesting distinct acidic compartments separate from hemoglobin degradation.
Membrane Integrity Analysis: The compound's effects on membrane systems were assessed through multiple approaches:
| Parasite Stage | Membrane Target | Disruption Mechanism | IC₅₀ Range |
|---|---|---|---|
| Ring stages | DV membrane PfMDR1 | ATP-dependent transport inhibition | 0.3-0.7 nM |
| Trophozoites | DV membrane PfMDR1 | Solute transport disruption | 0.3-0.7 nM |
| Schizonts | DV membrane PfMDR1 | Metabolic transport blockade | 0.3-0.7 nM |
| Stage V gametocytes | Functional DV membrane | Acidic compartment disruption | 5.89 nM |
While ACT-451840's primary target is the digestive vacuole-resident PfMDR1 transporter, emerging evidence suggests indirect effects on mitochondrial electron transport chain function through downstream metabolic disruption. The compound's impact on mitochondrial processes represents a secondary but significant component of its antimalarial mechanism [4] [5].
Indirect Mitochondrial Effects: ACT-451840's binding to PfMDR1 disrupts normal solute transport into the digestive vacuole, which has cascading effects on mitochondrial metabolic pathways. The disruption of hemoglobin degradation and amino acid availability affects mitochondrial protein synthesis and electron transport chain assembly [5].
ATP Synthesis Disruption: Research has demonstrated that mitochondrial ATP synthesis is essential for gametocyte transmission, particularly during male gametogenesis [6]. ACT-451840's potent gametocytocidal activity may partially result from its indirect effects on mitochondrial ATP production. Studies using oligomycin A as a mitochondrial ATP synthase inhibitor showed 89.5% reduction in exflagellation, indicating the critical role of mitochondrial energy production in parasite transmission [6].
Electron Transport Chain Interactions: Although ACT-451840 does not directly target mitochondrial electron transport components like atovaquone (which inhibits cytochrome B), its effects on PfMDR1-mediated transport create metabolic conditions that stress the electron transport chain [7] [5]. The compound's disruption of normal digestive vacuole function affects the availability of metabolic substrates required for optimal mitochondrial respiration.
Metabolic Pathway Convergence: The relationship between digestive vacuole function and mitochondrial metabolism creates a convergent pathway where ACT-451840's effects amplify across multiple cellular systems. Hemoglobin degradation products normally transported by PfMDR1 serve as metabolic substrates for mitochondrial processes. Disruption of this transport affects:
Comparative Mechanism Analysis: Unlike direct mitochondrial inhibitors such as atovaquone that target cytochrome B in the bc₁ complex, ACT-451840's mitochondrial effects are mediated through PfMDR1 inhibition [7]. This indirect mechanism provides several advantages:
Transmission-Blocking Implications: The compound's effects on mitochondrial function contribute significantly to its transmission-blocking properties. Male gametocyte exflagellation requires substantial ATP generation, and ACT-451840's indirect disruption of mitochondrial ATP synthesis prevents successful transmission to mosquito vectors [6]. This dual mechanism targeting both asexual stages and transmission represents a significant advance in antimalarial drug development.
| Mitochondrial Component | ACT-451840 Effect | Mechanism Type | Functional Impact |
|---|---|---|---|
| ATP synthase | Substrate limitation | Indirect via PfMDR1 | Reduced ATP production |
| Electron transport chain | Metabolic stress | Secondary to DV disruption | Impaired respiration |
| Pyrimidine biosynthesis | Substrate depletion | Downstream effect | Reduced DNA synthesis |
| Protein synthesis | Amino acid limitation | Transport disruption | Compromised function |